molecular formula C9H16N2O5S B078820 Met-Asp CAS No. 14595-65-4

Met-Asp

Cat. No. B078820
CAS RN: 14595-65-4
M. Wt: 264.3 g/mol
InChI Key: QTZXSYBVOSXBEJ-WDSKDSINSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Met-Asp involves various chemical and biological methods. For instance, the synthesis of AsP3, a compound related to the elemental structure involving arsenic and phosphorus, has been achieved through chemical synthesis, providing a pure substance with a melting point from 71° to 73°C. This process represents an attractive starting point for any synthesis targeting molecules or materials containing an exact 1:3 ratio of arsenic to phosphorus (Cossairt, Cummins, & Diawara, 2009).

Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as cobalamin-independent methionine synthase, has been elucidated through crystallography. This enzyme catalyzes the synthesis of methionine by transferring a methyl group to homocysteine, with zinc, homocysteine, and methyltetrahydrofolate playing crucial roles in its active site (Ferrer, Ravanel, Robert, & Dumas, 2004).

Chemical Reactions and Properties

The reactivity patterns of compounds such as AsP3 have been explored, revealing facile synthetic access and thermal robustness. Studies have shown how AsP3 reacts with transition-metal and organic fragments, retaining spherical aromaticity and demonstrating thermodynamic stability. This reactivity pattern underscores the potential of such compounds in chemical synthesis and applications (Cossairt & Cummins, 2009).

Physical Properties Analysis

The physical properties of compounds like AsP3, including their melting points, solubility in organic solvents, and spectroscopic characterization, highlight their potential as starting points for the synthesis of target molecules or materials with specific arsenic to phosphorus ratios. Such properties are crucial for understanding the applications and handling of these compounds (Cossairt, Cummins, & Diawara, 2009).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, such as their interactions with metal ions and their roles in enzyme-catalyzed reactions, have been a focus of research. For example, the structural analysis of a fungal methionine synthase revealed insights into substrate binding and catalysis, highlighting the enzyme's essential role in fungal growth and its potential as an antifungal drug target (Ubhi et al., 2014).

Scientific Research Applications

  • Pharmaceutical Analysis : The development and validation of methods for the simultaneous determination of methocarbamol and aspirin, which are often used in combination as muscle relaxants. These methods are essential for quality control in pharmaceutical preparations (El-Yazbi et al., 2018).

  • Cancer Treatment : The study of the MET tyrosine kinase inhibitor, crizotinib, in patients with alveolar soft part sarcoma (ASPS), a rare cancer. This research focuses on the efficacy and safety of crizotinib in treating ASPS patients, particularly its role in inhibiting abnormal MET gene expression, a key factor in ASPS (Schöffski et al., 2017).

  • Alzheimer's Disease Research : Investigation into the role of human brain peptidases, particularly in the cleavage of the Met-Asp bond, which is crucial for the generation of the N-terminus of the Alzheimer beta-amyloid protein from its precursor. This research contributes to understanding the mechanisms behind Alzheimer's disease (McDermott et al., 1992).

  • Plant Biology : Research into the metabolism of aspartate-family amino acids in plant seeds. This includes understanding the accumulation and roles of amino acids like lysine and methionine during seed development, which is crucial for sustainable agriculture (Wang et al., 2018).

  • Biochemical Studies : Investigation of post-translational transformations, such as the modification of methionine to aspartate in hemoglobins, which aids in interpreting hemoglobinopathies and designing oxidatively stable hemoglobins (Strader et al., 2014).

  • Forensic Science : Application in age estimation from aspartic acid racemization of root dentin, where D-methionine is used as an internal standard. This method contributes to the field of forensic science by providing a way to estimate the age of individuals based on dental analysis (Arany et al., 2004).

  • Antifungal Research : Development of a simultaneous in vitro assay for the first four enzymes in the fungal aspartate pathway, which includes aspartate kinase. This assay aids in identifying new classes of aspartate kinase inhibitors that could serve as antifungal agents (Bareich et al., 2003).

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZXSYBVOSXBEJ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of the Met-Asp sequence within cholecystokinin (CCK) peptides?

A1: The this compound sequence is part of the crucial C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH2) of CCK, which is essential for its biological activity. This tetrapeptide alone exhibits the full spectrum of CCK activity. [] This suggests that the this compound sequence plays a vital role in receptor binding and activation.

Q2: How does the substitution of glycine for D-tryptophan or D-alanine at position 3 in CCK7 and CCK8 analogues affect their biological activity?

A2: These substitutions, particularly in Nα-carboxyacylated analogues, result in compounds that retain pancreatic exocrine secretion stimulation comparable to CCK8 while exhibiting significantly diminished gall bladder contracting activity. [] This suggests a dissociation of pancreozymin (PZ) activity from cholecystokinin (CCK) activity, highlighting the importance of the Met-Gly-Trp sequence for specific CCK functions.

Q3: Can organic acids replace the sulfate group in cholecystokinin (CCK-8) and still activate peripheral receptors?

A3: Research shows that replacing the sulfated tyrosine in CCK-8 with carboxy(alkyl)- or tetrazolyl(alkyl)-phenylalanine can maintain activity at the CCK-A receptor, albeit with lower potency compared to the natural substrate. [] This suggests that organic acids can fulfill the negative charge requirement at the receptor, opening avenues for designing novel CCK analogues.

Q4: What is the role of the this compound bond in the context of amyloidogenic fragment production from the amyloid precursor protein (APP)?

A4: While lysosomal cathepsin B is known to degrade APP and produce amyloidogenic fragments, certain metalloendopeptidases might be involved in the turnover of intermediates. Specifically, phosphoramidon-insensitive metalloendopeptidases (PI-NEP) purified from rat brain show activity towards the this compound bond in synthetic peptides mimicking the beta-secretase site. [] This suggests a potential role for this compound cleavage in the complex amyloidogenic pathway.

Q5: Does the stereochemistry of the amino acid spacer preceding the this compound sequence in minigastrin (MG) analogues influence their pharmacokinetics?

A5: Yes, studies using (111)In-labeled DOTA-conjugated MG analogues reveal that the stereochemistry of the N-terminal spacer significantly impacts their pharmacokinetics. The (d-Glu)6 spacer shows higher in vitro serum stability and an improved tumor-to-kidney ratio compared to the (l-Glu)6 counterpart, likely due to differences in secondary structure. [] These findings highlight the importance of stereochemistry in optimizing MG analogues for therapeutic purposes.

Q6: What is the minimal active sequence within cholecystokinin octapeptide (CCK8) required for reducing exploratory behavior?

A6: Research indicates that the entire C-terminal heptapeptide (Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) is necessary for the behavioral effects of CCK, contrasting with the activity of smaller fragments at other CCK receptors. [] This highlights the importance of the full heptapeptide sequence, including the this compound motif, for specific CCK functions within the brain.

Q7: Does the presence of a sulfate group influence the conformational behavior of CCK peptides?

A8: Yes, sulfation of the tyrosine residue in CCK peptides, such as CCK7 and CCK8, enhances their tendency to adopt folded conformations, even in aqueous environments. [] This suggests that the sulfate group contributes to the stability of the biologically active conformation.

Q8: How does the conformation of the N-terminal tripeptide in dermenkephalin (DRE) relate to its delta-opioid receptor selectivity?

A9: Energy calculations and conformational analyses suggest that the C-terminal "delta-address" sequence (His-Leu-Met-Asp-NH2) in DRE influences the conformation of the N-terminal "mu-message" tripeptide. [] This interaction might explain the delta-opioid receptor selectivity of DRE despite sharing the N-terminal tripeptide with the mu-selective dermorphin.

Q9: What chromatographic techniques are employed for the purification and analysis of peptides containing the this compound sequence?

A9: Various chromatographic techniques are employed, including:

  • High-Performance Liquid Chromatography (HPLC): Widely used for purification and analysis, often with reverse-phase columns and specific solvent systems. [, , , ]
  • Countercurrent Chromatography (CCC): Utilized for preparative-scale purification, particularly in the horizontal flow-through coil planet centrifuge format. []
  • Gel Permeation Chromatography: Employed for initial separation based on molecular size, often using Sephadex G-50 columns. []
  • Immunoaffinity Chromatography: Utilized for selective purification based on antibody-antigen interactions, often targeting specific CCK sequences. []

Q10: How does the use of 1,2-ethanedithiol (EDT) improve the solid-phase synthesis of peptides containing tryptophan?

A11: EDT facilitates the removal of the Nin-formyl protecting group from tryptophan during the liquid hydrogen fluoride (HF) cleavage step in solid-phase peptide synthesis. This method avoids the formation of side products and improves the yield of the desired peptide. [, ]

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